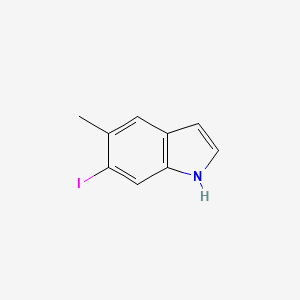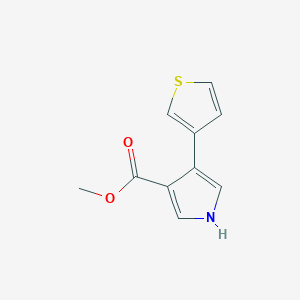
1-氨基-3-甲基-1H-吡咯-2,4-二羧酸二乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C11H16N2O4 . It is used in proteomics research .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate, involves various methods. One method involves the condensation of carboxylic acid moiety with substituted amine i.e., 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization . Another method involves the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate .Molecular Structure Analysis
The molecular structure of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 240.256 Da .科学研究应用
1-氨基-3-甲基-1H-吡咯-2,4-二羧酸二乙酯:科学研究应用
三取代吡咯的合成: 该化合物被用于合成各种三取代吡咯,这些吡咯是药物化学中重要的中间体。 例如,它可以转化为1-羟甲基-3,4-吡咯二羧酸二乙酯和1-苯甲酰氧甲基-3,4-吡咯二羧酸二乙酯 .
吡咯共聚物软致动器: 另一个应用是开发吡咯共聚物软致动器。 这些材料表现出降低的电化学蠕变和致动应变,这是创建更高效耐用的致动装置的重要特性 .
3. 对癌细胞系的细胞毒活性 该化合物的衍生物已显示出对某些癌细胞系有希望的细胞毒活性,表明其在癌症研究和治疗中具有潜在用途 .
生化分析
Biochemical Properties
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds. The interaction between diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction . Additionally, this compound can bind to certain receptors on the cell surface, influencing signal transduction pathways and cellular responses.
Cellular Effects
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular functions . By affecting kinase activity, diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can alter cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their conformation and activity. For instance, it can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access . Additionally, diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting tissue repair . At high doses, diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by esterases, which hydrolyze the ester bonds to produce corresponding acids and alcohols . Additionally, diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can influence the levels of key metabolites, such as amino acids and nucleotides, by modulating the activity of enzymes involved in their synthesis and degradation.
Transport and Distribution
Within cells and tissues, diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters on the cell membrane, facilitating its entry into the cytoplasm . Once inside the cell, diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can bind to intracellular proteins, affecting its localization and accumulation in various cellular compartments.
Subcellular Localization
The subcellular localization of diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can be found in the cytoplasm and mitochondria, where it influences metabolic processes and cellular energy production.
属性
IUPAC Name |
diethyl 1-amino-3-methylpyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-4-16-10(14)8-6-13(12)9(7(8)3)11(15)17-5-2/h6H,4-5,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADSUPVZUARTPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1C)C(=O)OCC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467632 |
Source


|
| Record name | Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
427878-69-1 |
Source


|
| Record name | Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)



![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)
